molecular formula C10H21N3 B566318 7-Ethylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-67-5

7-Ethylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine

Cat. No.: B566318
CAS No.: 100070-67-5
M. Wt: 183.299
InChI Key: NFYGDVKXBPJUEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine involves several steps. One common method includes the cyclization of pyrrole with acyl(bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Ethylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like DMSO or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

7-Ethylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of organic materials and natural products.

Mechanism of Action

The mechanism of action of 7-Ethylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes or activate specific receptors .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds share a similar scaffold and exhibit various biological activities, including antimicrobial and antiviral properties.

    Pyridazine Analogs: These compounds also contain nitrogen atoms and are known for their biological activities.

Uniqueness

7-Ethylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is unique due to its specific structure, which includes an ethyl group and an octahydro ring system.

Properties

CAS No.

100070-67-5

Molecular Formula

C10H21N3

Molecular Weight

183.299

IUPAC Name

7-ethyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-amine

InChI

InChI=1S/C10H21N3/c1-2-9-3-4-10-8-13(11)6-5-12(10)7-9/h9-10H,2-8,11H2,1H3

InChI Key

NFYGDVKXBPJUEC-UHFFFAOYSA-N

SMILES

CCC1CCC2CN(CCN2C1)N

Origin of Product

United States

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